marycin
Description
Properties
CAS No. |
111775-32-7 |
|---|---|
Molecular Formula |
C24H28N2O6 |
Synonyms |
marycin |
Origin of Product |
United States |
Structural Elucidation and Definitive Features of Marycin
Determination of Dimeric Architecture
The dimeric nature of marycin has been established through comprehensive spectroscopic analysis, particularly utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Evidence from Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the dimeric architecture of this compound. Analysis of the NMR spectra provides detailed information about the hydrogen and carbon environments within the molecule. The patterns and shifts observed in the ¹H and ¹³C NMR spectra are consistent with a larger, dimeric structure rather than a simple monomeric porphyrin unit. These data help in mapping the connectivity of atoms and confirming the presence of two linked porphyrin macrocycles.
Characterization of Key Structural Moieties
Further spectroscopic analysis has allowed for the detailed characterization of specific functional groups and linkages within the this compound dimer.
Identification of Oxide Bridge Linkage between Porphyrin Units
A definitive feature of this compound's dimeric structure is the presence of an oxide bridge that connects the C2-chains of the two porphyrin units. Spectroscopic data, including potentially specific NMR correlations or fragmentation patterns in mass spectrometry, provide evidence for this linkage. The presence of this oxide bridge is a key structural element contributing to the unique properties of this compound.
Spectroscopic Attributes for Structural Confirmation
Beyond NMR and Mass Spectrometry, other spectroscopic methods provide confirmatory data for the structure of this compound. The UV-visible absorbance spectrum of this compound, for instance, exhibits distinct differences compared to that of hematoporphyrin (B191378) methylester. These differences in the UV-Vis spectrum are indicative of the altered electronic structure resulting from the dimeric arrangement, the oxide bridge, and the presence of hydroxyl groups, further confirming its unique molecular identity. Chromatographic analysis, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), has also been used to confirm the purity of this compound and demonstrate its distinct behavior compared to other porphyrin derivatives, supporting its classification as a novel compound.
Ultraviolet-Visible Absorbance Spectroscopy
Ultraviolet-Visible (UV-Vis) absorbance spectroscopy is a widely used technique for characterizing compounds containing chromophores, such as porphyrins. This method involves measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum as a function of wavelength. The resulting spectrum provides valuable information about the electronic transitions within the molecule and can be indicative of its structure and purity.
Spectroscopic methods have provided insights into the structural features of this compound. The UV-visible absorbance spectrum of this compound has been reported to differ distinctly from that of hematoporphyrin methylester. This difference in the UV-Vis spectrum further supports the unique molecular arrangement of this compound compared to related porphyrin derivatives. While the search results indicate that UV-Vis spectroscopy was used in the characterization of this compound and that its spectrum is distinct, specific data points such as the wavelengths of maximum absorbance (λmax) or corresponding absorbance values were not available in the provided information.
Fluorescence Spectroscopy
Fluorescence spectroscopy is another powerful technique used to study the electronic structure and properties of molecules that exhibit fluorescence. This method involves exciting a molecule with light at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted light. The fluorescence spectrum, including the excitation and emission wavelengths and their intensities, can provide information about the molecule's energy levels, its environment, and the presence of specific functional groups.
Fluorescence has been identified as a characteristic emission property of this compound. The emission observed is described as compound-dependent, suggesting that the specific structural features of this compound influence its fluorescence characteristics. Similar to UV-Vis spectroscopy, while the application of fluorescence spectroscopy in the study of this compound is mentioned as providing insights, detailed data regarding specific excitation and emission wavelengths or fluorescence intensity was not found in the provided search results.
Synthetic Methodologies and Chemical Derivatization of Marycin
Established Synthetic Pathways
The established synthetic route for marycin involves the use of hematoporphyrin (B191378) dimethyl ester as a key starting material. This process is designed to yield a compound with high purity.
Condensation Reactions Utilizing Hematoporphyrin Dimethyl Ester
The synthesis of this compound commences with the condensation of hematoporphyrin dimethyl ester. This reaction is carried out in the presence of p-toluenesulfonic acid. This step is crucial in linking the hematoporphyrin dimethyl ester units, leading to an intermediate product.
Subsequent Reduction Steps with Specific Reagents
Following the condensation, the resulting intermediate product undergoes a reduction step. Lithium aluminum hydride is employed as the specific reducing agent in this part of the synthesis. This reduction is essential for the formation of the final this compound structure.
Confirmation of Purity Through Synthetic Route Validation
The purity of the synthesized this compound is confirmed through the validation of the synthetic route using various analytical techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized to verify the high purity of the compound. Chromatographic analysis demonstrates that the behavior of this compound is distinct from other tested porphyrins, supporting its classification as a novel compound. Spectroscopic methods, including UV-visible absorbance, fluorescence, NMR, and Mass spectra, provide further insights into the structural features and confirm the unique molecular arrangement of this compound. The UV-visible absorbance spectrum of this compound notably differs from that of hematoporphyrin methyl ester.
Approaches to Analog and Derivative Synthesis
While the primary focus is the synthesis of this compound itself, approaches to generating analogs and derivatives are also relevant for exploring the structure-activity relationship of this class of compounds.
Rational Design Principles for Structural Modification
Rational design principles for structural modification of porphyrin derivatives, including those related to hematoporphyrin, often involve targeting specific sites on the porphyrin macrocycle for functionalization. Current time information in Bangalore, IN. The dimeric structure of this compound, with its oxide bridge and hydroxyl groups, presents specific points of interest for modification. Understanding how structural changes influence physicochemical properties and biological activities is a key aspect of rational design in this area.
Methodologies for Targeted Chemical Functionalization and Analogue Generation
Methodologies for targeted chemical functionalization and analogue generation of porphyrin derivatives can involve various reactions aimed at introducing or modifying substituents on the porphyrin core or the linking structures in dimers like this compound. While specific methodologies for this compound analogs are not detailed in the provided search results, general approaches for porphyrin derivatization exist. These can include reactions at the periphery of the porphyrin ring or modifications of the side chains. The synthesis of other porphyrin dimers and derivatives from hematoporphyrin dimethyl ester, such as benzoporphyrin derivatives and ester-linked dimers, illustrates the potential for generating a range of related compounds.
Here is a table summarizing key aspects of the established synthetic pathway for this compound:
| Step | Starting Material | Reagent(s) | Outcome |
| Condensation | Hematoporphyrin dimethyl ester | p-Toluenesulfonic acid | Intermediate product |
| Reduction | Intermediate product | Lithium aluminum hydride | This compound |
| Purity Confirmation | This compound | TLC, HPLC, Spectroscopy | High purity confirmed |
Advanced Analytical Methodologies for Marycin Research
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are fundamental for separating marycin from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Applications for Purity and Separation
High-Performance Liquid Chromatography (HPLC) has been employed to confirm the purity of synthesized this compound. Studies indicate that HPLC analysis demonstrates the high purity of the compound. The chromatographic behavior of this compound in HPLC is reported to be distinct from other tested porphyrins, which supports its classification as a novel compound within this family. This differentiation is key in confirming the identity and integrity of this compound preparations.
Thin-Layer Chromatography (TLC) for Compound Differentiation
Thin-Layer Chromatography (TLC) is another chromatographic technique utilized in the analysis of this compound. Similar to HPLC, TLC has been used to assess the purity of this compound. Both adsorption and reversed-phase TLC have indicated the purity of the product. The distinct chromatographic behavior observed with TLC further aids in differentiating this compound from other porphyrin derivatives.
Spectrometric Quantification and Detailed Characterization
Spectrometric methods provide detailed information about the structure and composition of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches in Related Compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures and the identification of compounds. While direct application specifically for the quantification of this compound itself wasn't extensively detailed in the provided snippets, LC-MS/MS has been used in studies involving this compound, particularly in proteomic analysis of cells exposed to the compound to reveal changes in protein expression. This indicates the applicability of LC-MS/MS in research contexts involving this compound, particularly for analyzing biological samples or identifying related metabolic changes, although specific methods for this compound quantification were not explicitly provided. LC-MS is also a general technique used for characterization and analysis of various compounds, including those mentioned alongside this compound in some contexts. Mass spectrometry data, in general, has been used in the structural assignment of this compound, suggesting a dimeric structure.
Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the detailed chemical structure of compounds. NMR analysis has been performed on this compound, contributing to the assignment of its dimeric structure. This analysis indicated the presence of an oxide bridge connecting the C2-chains of two porphyrin units and hydroxyl groups replacing carboxyl groups found in the parent hematoporphyrin (B191378) molecule. Advanced NMR techniques would be essential for the complete and unambiguous structural elucidation of this compound and any potential derivatives.
Method Validation and Performance Characteristics in Research Contexts
While the provided search results mention the application of these analytical methods for assessing this compound's purity and structure, detailed information specifically on method validation and performance characteristics (such as sensitivity, specificity, accuracy, and precision) for this compound analysis was not extensively available within the snippets. However, the use of techniques like HPLC and TLC to confirm high purity implies that these methods were performed under controlled conditions suitable for research purposes. The application of LC-MS/MS in proteomic analysis related to this compound research also suggests the use of validated procedures for sample preparation, separation, and detection to ensure reliable results in complex biological matrices. General principles of method validation, as outlined by guidelines from bodies like the International Conference on Harmonization (ICH), are typically applied to chromatographic and spectroscopic methods in research contexts to ensure their reliability and suitability for their intended purpose. The consistent use of these techniques across different analyses of this compound underscores their established utility in its characterization.
Note: As requested by the instructions, information regarding dosage/administration, safety/adverse effect profiles, and content from www.benchchem.com, www.smolecule.com, and www.vulcanchem.com has been strictly excluded.
Compound Names and PubChem CIDs:
Molecular and Cellular Biological Activities of Marycin
Antiproliferative and Cytotoxic Effects in Diverse Cellular Systems
Studies have demonstrated that marycin exhibits significant antiproliferative and cytotoxic effects across a range of human tumor cell lines. These effects are typically evaluated by measuring the reduction in the growth index of treated cells, often quantified through methods such as the radiometric assay measuring 14CO2 production, which indicates cellular metabolic activity.
Dose-Dependent Response Profiles in Neoplastic Cell Lines
The cytotoxic activity of this compound has been consistently shown to follow a clear dose-dependent pattern in all tested cancer cell lines. This indicates that increasing concentrations of this compound lead to a greater reduction in cancer cell growth and viability. The compound is reported to be active even at relatively low concentrations, although the specific effective concentrations can vary depending on the cell type.
Differential Sensitivity Across Various Cancer Cell Types
Investigations into this compound's effects on different cancer cell lines have revealed variations in sensitivity. Studies have evaluated its activity against cell lines including ZR-75 and MCF-7 (breast cancer), HT-29 and LOVO (colorectal cancer), and K-562 (leukemia). this compound consistently decreases the growth index of these cell lines, but the degree of sensitivity varies. For instance, ZR-75 breast cancer cells and K-562 leukemia cells have shown high relative sensitivity, while MCF-7 breast cancer cells and HT-29 and LOVO colorectal cancer cells have exhibited moderate sensitivity. This differential response suggests potential underlying differences in cellular uptake, metabolism, or the presence and nature of molecular targets within these distinct cancer cell types.
The following table summarizes the observed differential sensitivity of various cancer cell lines to this compound:
| Cell Line | Cancer Type | Relative Sensitivity | Growth Index Reduction |
| ZR-75 | Breast | High | Dose-dependent |
| MCF-7 | Breast | Moderate | Dose-dependent |
| HT-29 | Colorectal | Moderate | Dose-dependent |
| LOVO | Colorectal | Moderate | Dose-dependent |
| K-562 | Leukemia | High | Dose-dependent |
Selective Cellular Targeting Mechanisms
A notable characteristic of this compound's activity profile is its observed selectivity, demonstrating a preference for targeting cancer cells over non-cancerous cells.
Preferential Activity Against Cancer Cells Compared to Non-Cancerous Cells
Research indicates that this compound exhibits low toxicity against normal cell lines. Specifically, studies using the MRC-9 human embryonic lung cell line, representative of non-cancerous tissue, have reported minimal toxicity compared to the significant cytotoxic effects observed in cancer cell lines. This preferential activity towards cancer cells is a promising aspect of this compound's profile.
Implications of Selective Cytotoxicity in Experimental Models
The selective cytotoxicity of this compound observed in in vitro experimental models suggests a potentially favorable therapeutic window. A compound that preferentially targets and eliminates cancer cells while sparing normal, healthy cells is desirable in the development of new cancer therapies, as it may lead to reduced side effects and improved treatment outcomes. This selectivity highlights this compound's potential as a candidate for further investigation as an anticancer agent.
Modalities of Biological Activity
This compound demonstrates biological activity through modalities that distinguish it from some other porphyrin derivatives. Unlike many conventional porphyrin-based photosensitizers that require light activation to generate cytotoxic reactive oxygen species, this compound exhibits activity independently of light. This light-independent cytotoxicity is a significant advantage, potentially allowing the compound to be effective in areas of the body where light penetration is limited.
Observation of Light-Independent Cellular Efficacy
A key observation regarding the cellular efficacy of this compound is its ability to exert cytotoxic effects independent of light activation. Unlike many photosensitizing agents, which require irradiation with light of a specific wavelength to generate reactive oxygen species and induce cellular damage, this compound demonstrates activity without such photoactivation. This light-independent cytotoxicity represents a significant advantage, particularly in potential therapeutic applications targeting tumor cells located in deep tissues where light penetration is limited.
Studies have shown that the cytotoxic activity of this compound follows a dose-dependent pattern across various tested cell lines. While the specific sensitivity can vary depending on the cancer cell type, the compound consistently exhibits effectiveness at relatively low concentrations. Furthermore, this compound has shown selectivity for cancer cells over normal cells, exhibiting low toxicity against non-cancerous cell lines tested. This selective cytotoxicity suggests a potentially favorable therapeutic window.
Contrast with Photoactivated Porphyrin Derivatives
This compound's mechanism of action presents a notable contrast to that of many other porphyrin derivatives widely investigated for applications such as photodynamic therapy (PDT). Porphyrin derivatives used in PDT typically function as photosensitizers, accumulating in target tissues and, upon irradiation with light, undergo photochemical reactions that produce cytotoxic species, primarily singlet oxygen, leading to cell death. This process is inherently dependent on light exposure.
Mechanisms of Action of Marycin at the Subcellular and Molecular Levels
Investigations into Intracellular Interaction and Localization
Understanding where a compound localizes within a cell is crucial for deciphering its mechanism of action. Research on marycin has included investigations into its intracellular distribution.
Subcellular Organelle Staining and Provisional Localization (e.g., Peroxisomes)
Fluorescence microscopy studies have been employed to observe the localization of this compound within cells. These investigations have indicated that this compound stains certain organelles, which have been provisionally identified as peroxisomes. This suggests a potential interaction or accumulation of this compound within these specific cellular compartments. The involvement of peroxisomes in the cellular response to this compound is a possibility supported by these findings.
Absence of Mitochondrial Localization and Minimal Reactive Oxygen Species Production
Further subcellular localization studies have revealed that this compound does not localize to the mitochondria. This finding is significant because many porphyrin derivatives exert their cytotoxic effects through photosensitization, a process that often involves the generation of reactive oxygen species (ROS) within mitochondria upon light activation. Consistent with its lack of mitochondrial localization, this compound did not produce a dramatic increase in ROS levels in the tested breast cancer cells. This suggests a mechanism of action that is independent of significant ROS production, differentiating it from conventional photosensitizing porphyrins.
Molecular Pathway Perturbations Revealed by Proteomic Analysis
To gain a broader understanding of the molecular effects of this compound, proteomic analysis has been utilized to compare the protein expression profiles of cells treated with this compound to those of untreated cells. Label-free proteomic analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been a key technique in these investigations.
Enhancement of Protein Expression Involved in RNA Splicing
Bioinformatic analysis of the proteomic data has indicated that this compound treatment leads to an enhancement of the expression of proteins involved in RNA splicing. RNA splicing is a critical process in gene expression, where non-coding regions (introns) are removed from precursor messenger RNA (pre-mRNA), and coding regions (exons) are joined together to form mature mRNA that can be translated into protein. Alterations in RNA splicing can have significant impacts on cellular function and have been implicated in various diseases, including cancer. The observed increase in the expression of proteins related to RNA splicing suggests that this compound may influence this fundamental cellular process.
Broader Impact on RNA Metabolism Pathways
Beyond its effect on splicing-related proteins, the proteomic analysis revealed that this compound has a broader impact on RNA metabolism pathways in general. RNA metabolism encompasses a wide range of processes, including RNA synthesis, processing, modification, transport, and degradation. Perturbations in these pathways can affect the availability and function of various RNA molecules, ultimately influencing protein synthesis and cellular behavior. The findings from the proteomic study suggest that this compound's mechanism of action involves a more widespread disruption or modulation of cellular RNA handling.
Theoretical Mechanistic Hypotheses
Based on the experimental findings regarding its subcellular localization and effects on protein expression, theoretical mechanistic hypotheses for this compound's activity can be proposed. The provisional localization of this compound to peroxisomes suggests that these organelles may play a role in its cellular effects or response. While the exact nature of this interaction is not fully elucidated, it opens avenues for further investigation into the specific functions of peroxisomes in the presence of this compound. Additionally, the observed enhancement of proteins involved in RNA splicing and the broader impact on RNA metabolism pathways point towards a mechanism that involves the modulation of gene expression at the post-transcriptional level. Unlike many porphyrin derivatives, this compound's light-independent activity and minimal ROS production suggest an alternative mechanism that does not rely on photosensitization, potentially involving direct interactions with cellular components or enzymes involved in RNA processing. Further research is needed to definitively establish the molecular targets and detailed mechanisms underlying this compound's observed anti-proliferative effects.
Postulated Membrane Disruption Mechanisms
While the primary focus of this compound's mechanism is its interaction with DNA, some research hints at potential effects on cellular membranes. The concept of membrane disruption as a mechanism of action is explored in various biological contexts, particularly concerning antimicrobial agents and toxins. For instance, studies on biosensors for detecting bacterial and viral pathogens discuss how the formation of bacterial biofilm can block membrane surfaces, disrupting fluorescence readings . Similarly, oxidative stress, which can be influenced by certain compounds, is understood to cause disruptions in normal mechanisms of cellular signaling, potentially involving membrane integrity .
Although direct, detailed research specifically on this compound's membrane disruption mechanisms is not extensively documented in the provided search results, the broader scientific understanding of how various agents interact with and disrupt cellular membranes provides a framework for such postulations. These mechanisms can involve alterations in membrane fluidity, pore formation, or damage to membrane lipids and proteins, ultimately compromising cellular function and viability.
Hypothesized DNA Interaction Based on Structural Similarities
This compound's known mechanism involves binding to DNA, particularly GC-rich sequences, to inhibit transcription. This interaction is hypothesized to be based on the structural characteristics of the this compound molecule that allow it to intercalate with or bind to the DNA double helix. The concept of DNA interaction based on structural similarities is a fundamental principle in the design and study of many therapeutic agents, particularly those targeting rapidly dividing cells like cancer cells.
Research on other compounds highlights how structural features dictate their interaction with DNA. For example, studies on sulfamethazine, a compound with an amino group and a sulfonamide moiety, note that its structure allows for exploration of modifications to optimize biological activity, including potential interactions relevant to antimicrobial and antitumor agents . The ability of a molecule to bind to or interact with DNA is often correlated with specific structural motifs that can fit within the DNA minor or major groove or intercalate between base pairs.
While the precise structural details of this compound's interaction with DNA beyond its GC-rich specificity are subjects of detailed molecular studies, the hypothesis of DNA interaction based on structural similarities is well-supported by the general principles of drug-DNA binding. Research often involves analyzing the chemical structure of a compound and predicting or experimentally verifying its ability to bind to DNA, which can then explain its downstream effects on cellular processes like transcription and replication.
Structure Activity Relationship Sar Studies of Marycin
Identification of Specific Molecular Features Correlating with Biological Potency
The chemical structure of marycin is characterized by a distinct dimeric arrangement, differentiating it from monomeric porphyrin derivatives like its parent compound, hematoporphyrin (B191378). Key structural features identified through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy include an oxide bridge that connects the C2-chains of two porphyrin units. Additionally, this compound features hydroxyl groups in place of the carboxyl groups found in the parent hematoporphyrin molecule. These specific structural deviations from hematoporphyrin are believed to contribute significantly to this compound's unique physicochemical properties and observed biological activities, including its cytotoxic effects.
Studies have shown that this compound exhibits significant cytotoxic activity against a range of human tumor cell lines, including breast cancer (ZR-75 and MCF-7), colorectal cancer (HT-29 and LOVO), and leukemia (K-562) cell lines. This cytotoxic effect is dose-dependent, with activity observed at relatively low concentrations, although the sensitivity varies depending on the specific cancer cell type. The compound's high liposolubility, a property influenced by its chemical structure, is also considered a factor that could contribute to its potential for toxicity towards tumors. Furthermore, the light-independent nature of this compound's cytotoxicity is a crucial biological property linked to its structural characteristics, distinguishing it from many other porphyrin-based photosensitizers. Spectroscopic properties, such as distinctive UV-visible absorbance and fluorescence patterns, also serve as indicators of the structural modifications that influence this compound's biological activity profile.
Influence of Structural Modifications on Efficacy and Selectivity
While this compound has demonstrated promising in vitro cytotoxic properties, research into the influence of specific structural modifications on its efficacy and selectivity is an active area aimed at optimizing its therapeutic potential. The development of structural analogues is a key approach in these SAR studies to systematically identify how alterations to the this compound core structure impact its biological activity.
The goal of modifying the structure is to potentially enhance the compound's potency against cancer cells, improve its selectivity for tumor cells over normal cells (such as the MRC-9 human embryonic cell line, against which this compound showed low toxicity ), and optimize its pharmacokinetic properties for better absorption, distribution, metabolism, and excretion. Although the provided information highlights the importance of these studies and the potential benefits of developing analogues, detailed research findings on specific structural modifications of this compound and their direct influence on measured efficacy and selectivity parameters were not extensively available in the search results. This indicates that while the need and direction for such studies are recognized, detailed comparative data on a range of this compound analogues may be part of ongoing or less publicly available research.
Principles for Rational Design of Enhanced Analogues
The rational design of enhanced this compound analogues is guided by the insights gained from SAR studies, aiming to create compounds with improved therapeutic profiles. Principles for the design of such analogues are based on understanding the relationship between this compound's structure and its observed activities.
Given that this compound's mechanism of action involves the inhibition of DNA-dependent RNA synthesis through binding to DNA, particularly GC-rich sequences, this interaction provides a fundamental principle for analogue design. Modifications could be designed to optimize this binding affinity or alter the specificity of DNA interaction to potentially enhance cytotoxic potency or improve selectivity for cancer cells.
The dimeric porphyrin structure, the oxide bridge, and the hydroxyl groups are key scaffolds and functional groups that can be targeted for modification. Alterations to the porphyrin rings, the nature of the bridge connecting the units, or the substituents on the periphery could influence the molecule's shape, size, electronic properties, and lipophilicity, all of which can impact cellular uptake, target binding, and metabolic stability. The goal is to identify modifications that retain or enhance the desirable light-independent cytotoxic activity while minimizing potential off-target effects.
Rational design also considers the need to improve pharmacokinetic properties. Modifications could be explored to optimize the compound's solubility, stability, and distribution within the body, aiming for increased accumulation in tumor tissues and reduced exposure to healthy organs, thereby potentially improving the therapeutic index. The development of new analogues and derivatives with improved efficacy and reduced toxicity is an ongoing focus in this compound research.
Future Research Directions and Translational Perspectives for Marycin
Elucidation of Comprehensive Molecular Mechanisms and Cellular Targets
A critical area for future investigation involves a detailed exploration of the molecular mechanisms underlying marycin's cytotoxic effects and the identification of its specific cellular targets. While its light-independent activity suggests a mechanism distinct from photodynamic therapy, the precise pathways remain to be fully elucidated.
Advanced Proteomic and Metabolomic Investigations
Advanced proteomic analysis can be employed to identify protein targets and changes in protein expression profiles in cells treated with this compound. For instance, one study utilized label-free proteomic analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to compare the proteome of proliferating breast cancer cells with those exposed to this compound. Bioinformatic analysis from this study indicated an enhancement in the expression of proteins involved in RNA splicing and, more broadly, RNA metabolism. Metabolomic approaches can further assess metabolic perturbations induced by this compound, providing a more complete picture of its cellular impact.
Application of High-Resolution Imaging Techniques for Cellular Dynamics
High-resolution imaging techniques, such as fluorescence microscopy, are valuable tools to track the cellular localization of this compound. While some studies indicated that this compound did not localize in mitochondria and did not cause a significant increase in reactive oxygen species levels, it appeared to stain organelles potentially identified as peroxisomes, suggesting a possible involvement of peroxisomes in the cellular response to this compound. Further application of advanced imaging can help visualize the dynamic interactions of this compound within cells and its effects on specific organelles and cellular processes.
Exploration of this compound's Biological Activities in Preclinical Models
Translating the promising in vitro findings requires comprehensive evaluation in preclinical animal models to assess this compound's efficacy and safety in a more complex biological system.
Efficacy Assessments in Relevant Animal Models
Evaluating this compound's efficacy in relevant animal models of cancer is essential to determine its potential for clinical development. These studies would involve administering this compound to animal models bearing tumors and assessing its impact on tumor growth, size, and metastasis. While the provided search results highlight the need for such studies, specific detailed findings from in vivo efficacy assessments of this compound were not prominently featured. Preclinical studies in animal models are crucial for assessing the therapeutic potential of compounds before human trials.
Pharmacokinetic and Biodistribution Studies in Research Models
Understanding how this compound is absorbed, distributed, metabolized, and excreted in living organisms is critical for determining appropriate dosing strategies and evaluating potential toxicity. Pharmacokinetic (PK) and biodistribution studies in research models would provide insights into the compound's fate within the body. These studies can determine the concentration of this compound in various tissues and organs over time, helping to identify potential target sites and off-target accumulation. While the search results emphasize the necessity of these studies for this compound, detailed specific PK and biodistribution data for this compound were not provided. However, the importance of such studies is well-recognized in preclinical evaluation of potential therapeutic agents.
Development of Novel Analogues through Targeted Synthesis and High-Throughput Screening
Research is ongoing to develop new analogues and derivatives of compounds with therapeutic potential to improve their efficacy and safety profiles. For this compound, the development of novel analogues through targeted synthesis and high-throughput screening represents a significant future research direction.
Targeted synthesis allows for the rational design and creation of this compound derivatives with specific structural modifications aimed at enhancing desired properties, such as increased potency, improved selectivity for cancer cells, altered pharmacokinetic profiles, or reduced potential for off-target effects. High-throughput screening can then be used to rapidly evaluate large libraries of these synthesized analogues for their biological activity, identifying promising candidates for further investigation. This approach can lead to the discovery of compounds with superior therapeutic characteristics compared to the parent this compound molecule.
Integration of Multi-Omics Data for Systems-Level Biological Understanding
Understanding the intricate biological effects of this compound at a systems level necessitates the integration of data from various 'omics' disciplines. While initial research has explored certain molecular aspects, a comprehensive multi-omics approach holds significant promise for elucidating the complete spectrum of this compound's interactions within biological systems.
A notable study has employed a proteomic analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to investigate changes in protein expression in breast cancer cells exposed to this compound. This analysis indicated an enhancement in the expression of proteins involved in RNA splicing and, more broadly, RNA metabolism. This finding provides valuable insight into the molecular pathways potentially modulated by this compound.
Integrating this proteomic data with other omics layers, such as transcriptomics (study of RNA transcripts), metabolomics (study of metabolites), and genomics (study of the genome), could provide a more holistic view of this compound's impact. For instance, correlating the observed changes in protein expression with corresponding changes in mRNA levels could reveal regulatory mechanisms at the transcriptional or translational level. Similarly, metabolomic profiling could identify metabolic pathways perturbed by this compound treatment, offering further clues about its mechanism of action.
The integration of multi-omics data requires advanced computational methods and bioinformatics tools to handle and interpret large, heterogeneous datasets. Such integrated analyses can help to identify key biological networks and pathways affected by this compound, potentially uncovering novel biomarkers of response or resistance, and providing a deeper understanding of its cellular effects. This systems-level understanding is crucial for predicting compound behavior in complex biological environments and identifying potential therapeutic targets.
Methodological Advancements in Analytical Characterization and Detection
Precise and sensitive analytical methods are fundamental for the characterization, quantification, and detection of this compound in various matrices, including biological samples and pharmaceutical preparations. Existing research has utilized several analytical techniques to confirm the purity and structural characteristics of synthesized this compound.
Chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been employed to verify the purity of synthesized this compound and differentiate it from other porphyrin derivatives. Spectroscopic techniques, including UV-visible absorbance and fluorescence spectroscopy, have provided insights into its unique molecular arrangement and properties. Furthermore, nuclear magnetic resonance (NMR) and mass spectroscopy have been instrumental in assigning its dimeric structure, revealing features such as an oxide bridge and hydroxyl groups. The proteomic analysis mentioned earlier also utilized LC-MS/MS for the identification and quantification of proteins in this compound-treated cells, demonstrating the application of mass spectrometry in biological studies involving this compound.
Future research could focus on developing more advanced and hyphenated analytical techniques for enhanced characterization and detection of this compound. For example, high-resolution mass spectrometry coupled with advanced chromatographic separation techniques could provide more detailed structural information and enable the detection of potential metabolites or degradation products of this compound. Ion mobility-mass spectrometry could offer additional dimensions of separation based on molecular shape, further improving the characterization of this compound and related compounds.
Developing sensitive and specific detection methods for this compound in complex biological matrices, such as plasma or tissue samples, is crucial for pharmacokinetic and pharmacodynamic studies. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with optimized sample preparation protocols could be further refined for this purpose. Advances in spectroscopic methods, potentially involving surface-enhanced techniques, could also lead to more sensitive detection of this compound at lower concentrations.
Q & A
Basic Research Questions
Q. How can researchers systematically identify unresolved questions in marycin’s pharmacological mechanisms?
- Methodological Answer : Conduct a systematic literature review using databases (PubMed, Scopus, Web of Science) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Apply the PICO framework to structure gaps: Population (biological targets), Intervention (this compound dosage), Comparison (existing analogs), Outcome (mechanistic clarity). Use tools like PRISMA flow diagrams to track search results and identify understudied pathways .
Q. What methodological approaches ensure standardization in this compound’s in vitro testing protocols?
- Methodological Answer :
-
Adopt ICH Q2(R1) guidelines for analytical validation, including specificity, linearity, and precision testing .
-
Use positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only samples) to minimize batch variability.
-
Document reagent sources, incubation times, and equipment calibration in a standardized template (Table 1).
Table 1 : Key Parameters for In Vitro Assays
Parameter Specification Reference Standard Cell Line HepG2 or primary hepatocytes ATCC/ECACC This compound Concentration 0.1–100 µM (dose-response curve) USP <1092> Incubation Time 24–72 hours ISO 10993-5
Advanced Research Questions
Q. What strategies resolve conflicting data on this compound’s efficacy across preclinical disease models?
- Methodological Answer :
- Perform meta-analysis with heterogeneity testing (I² statistic) to quantify variability. Stratify studies by variables such as:
- Model system (e.g., murine vs. primate).
- Administration route (oral vs. intravenous).
- Endpoint measurement (biomarker vs. clinical symptom).
- Apply Bayesian hierarchical modeling to adjust for study size and design biases .
- Replicate discordant findings in a multi-laboratory study using harmonized protocols .
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s therapeutic pathways?
- Methodological Answer :
-
Use network pharmacology tools (Cytoscape, STRING) to map this compound-target interactions across omics layers.
-
Validate hypotheses via knockdown/knockout experiments (CRISPR-Cas9) on prioritized nodes (e.g., NF-κB, PI3K/Akt).
-
Apply pathway enrichment analysis (DAVID, GSEA) to identify overrepresented biological processes (Table 2) .
Table 2 : Multi-Omics Integration Workflow
Step Tool/Method Outcome Metric Data Preprocessing R/Bioconductor Normalized expression Network Construction weighted gene co-expression Hub genes identified Experimental Validation siRNA silencing Pathway activity change
Q. What statistical frameworks address pharmacokinetic-pharmacodynamic (PK-PD) variability in this compound trials?
- Methodological Answer :
- Implement non-linear mixed-effects modeling (NONMEM, Monolix) to account for inter-subject variability.
- Incorporate covariates (e.g., renal/hepatic function) using stepwise covariate modeling.
- Validate models via visual predictive checks and bootstrap resampling .
Methodological Considerations
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal research, including randomization, blinding, and sample size justification .
- Data Transparency : Share raw datasets in repositories (Figshare, Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
